Ethyl 5-bromo-2-(bromomethyl)benzoate

Catalog No.
S839056
CAS No.
950741-84-1
M.F
C10H10Br2O2
M. Wt
321.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromo-2-(bromomethyl)benzoate

CAS Number

950741-84-1

Product Name

Ethyl 5-bromo-2-(bromomethyl)benzoate

IUPAC Name

ethyl 5-bromo-2-(bromomethyl)benzoate

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,6H2,1H3

InChI Key

PHSGNAVTTZJUOE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)CBr

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)CBr

Ethyl 5-bromo-2-(bromomethyl)benzoate is an organic compound with the molecular formula C10H10Br2O2C_{10}H_{10}Br_{2}O_{2}. It is a derivative of benzoic acid, characterized by the presence of bromine atoms at the 5-position and a bromomethyl group at the 2-position of the benzene ring. This compound serves as an important intermediate in organic synthesis due to its reactivity and functional groups, making it useful in the preparation of various chemical entities, including pharmaceuticals and agrochemicals.

There is no current information available regarding the specific mechanism of action of Ethyl 5-bromo-2-(bromomethyl)benzoate.

  • Brominated compounds: Aromatic bromides can be irritating to the skin, eyes, and respiratory system. They may also have potential carcinogenic properties [].
  • Esters: Some esters can be flammable and may release harmful vapors upon heating.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by nucleophiles such as sodium azide, potassium cyanide, or thiourea. These reactions yield various derivatives depending on the nucleophile used.
  • Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.
  • Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, which convert it into alcohols or other reduced products.

While specific biological activities of ethyl 5-bromo-2-(bromomethyl)benzoate have not been extensively documented, brominated aromatic compounds are known to exhibit various biological effects. This compound may serve as a precursor for synthesizing biologically active molecules and studying the effects of bromination on biological systems. Its reactivity allows it to participate in further chemical transformations that could lead to compounds with significant biological activity.

The synthesis of ethyl 5-bromo-2-(bromomethyl)benzoate typically involves the following steps:

  • Bromination of Ethyl 2-methylbenzoate: Ethyl 2-methylbenzoate is reacted with bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. This reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
  • Industrial Production: For large-scale production, similar bromination processes are employed, often utilizing continuous flow reactors and optimized conditions to maximize yield and purity .

Ethyl 5-bromo-2-(bromomethyl)benzoate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing pharmaceuticals, agrochemicals, and dyes due to its versatile reactivity.
  • Material Science: The compound is utilized in producing specialty chemicals and materials, contributing to advancements in polymer chemistry and related fields.

The interaction studies involving ethyl 5-bromo-2-(bromomethyl)benzoate primarily focus on its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms enhances its electrophilic character, making it a suitable substrate for substitution reactions. These interactions can lead to significant changes in molecular properties and reactivities, which are critical for developing new compounds with desired characteristics .

Several compounds share structural similarities with ethyl 5-bromo-2-(bromomethyl)benzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-bromo-5-(bromomethyl)benzoateBromine at 2-position; bromomethyl at 5-positionDifferent substitution pattern affecting reactivity
Ethyl 4-bromo-2-(bromomethyl)benzoateBromine at 4-position; bromomethyl at 2-positionIsomeric variation leading to distinct chemical behavior
Methyl 5-bromo-2-(bromomethyl)benzoateMethyl group instead of ethyl esterSimilar reactivity but different ester group
Benzyl 2-(bromomethyl)benzoateBenzyl group instead of ethyl esterAlters solubility and interaction properties

Uniqueness

Ethyl 5-bromo-2-(bromomethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of both bromine and bromomethyl groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Traditional synthetic approaches to ethyl 5-bromo-2-(bromomethyl)benzoate typically involve sequential bromination and esterification reactions conducted in separate steps [1]. The classical methodology begins with the bromination of ethyl 2-methylbenzoate using molecular bromine in the presence of iron powder as a catalyst in chloroform solvent [1]. This initial bromination step introduces a bromine atom at the 5-position of the benzene ring through electrophilic aromatic substitution mechanisms [2].

The sequential approach proceeds through a well-established mechanism where iron reacts with bromine to form iron(III) bromide, which acts as the actual catalyst [2]. The reaction between benzene derivatives and bromine in the presence of either aluminum bromide or iron gives brominated products at room temperature [2]. The catalytic cycle involves the formation of a positively charged bromonium intermediate, followed by nucleophilic attack and subsequent proton elimination [3].

Following the initial aromatic bromination, the methyl group undergoes radical bromination using N-bromosuccinimide in carbon tetrachloride under illumination conditions [1]. This step typically requires the presence of dibenzoyl peroxide as a radical initiator and proceeds through a free radical mechanism [1]. The reaction is conducted under reflux conditions for extended periods, often requiring 24-48 hours for complete conversion [4].

The esterification step involves treatment of the brominated carboxylic acid with thionyl chloride in methanol under controlled temperature conditions [1]. This method converts the carboxylic acid functionality to the corresponding ethyl ester through acid chloride formation followed by alcoholysis [1]. The reaction typically achieves yields ranging from 45-60% over the multi-step sequence [1].

Sequential bromination approaches suffer from several limitations including multiple purification steps, extended reaction times, and moderate overall yields [1]. The use of hazardous chlorinated solvents such as carbon tetrachloride also presents environmental concerns [4]. Additionally, the multi-step nature of this approach results in increased material costs and reduced atom economy [5].

One-Pot Synthesis Strategies Using Lewis Acid Catalysts

One-pot synthesis strategies represent a significant advancement in the preparation of ethyl 5-bromo-2-(bromomethyl)benzoate, offering improved efficiency and reduced environmental impact [6] [7]. Lewis acid catalysts facilitate both bromination and esterification reactions in a single reaction vessel, eliminating the need for intermediate isolation and purification steps [8] [7].

Zirconium(IV) chloride has emerged as the most effective Lewis acid catalyst for benzylic bromination reactions using 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent [8]. The catalyst operates through a radical-generation pathway under mild conditions, achieving high yields and excellent selectivity [8]. The Lewis acid coordination enhances the electrophilic character of the brominating reagent, facilitating selective bromination at both aromatic and benzylic positions [8].

Heterogeneous ceria catalysts demonstrate excellent catalytic activity in one-pot synthesis reactions, functioning as water-tolerant Lewis acid catalysts [6]. These catalysts show remarkable activity with turnover numbers of 260, which is significantly higher than typical bulk oxide catalysts [6]. The ceria surface contains oxygen vacancy sites that serve as Lewis acid centers, enabling efficient catalysis in aqueous environments [6].

The one-pot methodology employs N-bromosuccinimide as both the brominating agent and esterification catalyst [9] [10]. Research demonstrates that N-bromosuccinimide promotes direct esterification of aromatic carboxylic acids with alcohols under neat reaction conditions [9] [10]. The catalyst loading can be optimized between 7-15 mol% to achieve maximum conversion while maintaining cost-effectiveness [10].

Reaction conditions for one-pot synthesis typically involve temperatures ranging from 25-70°C with reaction times of 8-16 hours [10] [7]. The method tolerates various functional groups and provides yields of 65-80% for the target compound [10]. The Lewis acid catalyzed approach offers superior atom economy compared to traditional sequential methods [7].

Iron(III) bromide and aluminum chloride also function as effective Lewis acid catalysts in one-pot synthesis [2] [11]. These catalysts promote both aromatic electrophilic substitution and esterification reactions through coordination to carbonyl oxygen atoms [11]. The catalytic system operates efficiently in non-aqueous media with excellent regioselectivity [2] [11].

Optimization of Friedel-Crafts Acylation and Borohydride Reduction Protocols

Friedel-Crafts acylation followed by borohydride reduction represents an alternative synthetic route to ethyl 5-bromo-2-(bromomethyl)benzoate through aromatic acylation and subsequent carbonyl reduction [12] [13]. This methodology involves initial acylation of brominated aromatic compounds with acyl chlorides in the presence of Lewis acid catalysts [12] [11].

The Friedel-Crafts acylation reaction proceeds through the formation of acylium ion electrophiles generated from acyl chlorides and Lewis acid catalysts such as aluminum chloride [12]. The reaction mechanism involves coordination of the Lewis acid to the carbonyl oxygen, followed by heterolytic cleavage to generate the acylium cation [12]. The electrophilic acylium ion then attacks the aromatic ring, forming a sigma-complex intermediate [12].

Optimization studies reveal that reaction temperatures between 0-25°C provide optimal selectivity while minimizing side reactions [11]. Triflic acid has been identified as an effective promoter for Friedel-Crafts acylation reactions involving amino acid derivatives [14]. The reaction proceeds under mild conditions with short reaction times of 1 hour when conducted at room temperature [14].

Borohydride reduction of the acylated intermediates employs sodium borohydride or lithium aluminum hydride as reducing agents [13]. The reduction step converts aromatic ketones to the corresponding methylene derivatives through hydride addition [13]. Polymethylhydrosiloxane polymer has been demonstrated as an effective reducing agent for in situ reduction of carbonyl-Lewis acid complexes [13].

The acylation-reduction protocol achieves overall yields of 55-70% with excellent regioselectivity [13]. The method offers advantages in terms of functional group tolerance and mild reaction conditions [14] [13]. Optimization of reaction parameters including catalyst loading, temperature, and solvent choice significantly impacts the efficiency of the transformation [15].

Recent developments in this methodology include the use of trifluoroacetic acid systems for enhanced electrophile generation [14]. The trifluoroacetyl protecting group strategy enables the use of unprotected amino acids as acylating agents under relatively mild conditions [14]. Deprotection procedures can be conducted in one-pot to yield the final products in good yields [14].

Comparative Analysis of Diazotization-Chlorination vs Direct Halogenation Routes

The diazotization-chlorination route represents a classical approach for introducing halogen substituents into aromatic compounds through diazonium salt intermediates [16]. This methodology involves the conversion of aromatic amino compounds to diazonium salts using sodium nitrite and hydrochloric acid, followed by chlorination or bromination reactions [16].

The diazotization process requires precise temperature control between -10°C to 5°C to maintain stability of the diazonium intermediate [16]. The reaction employs concentrated hydrochloric acid and acetic acid as solvents, with sodium nitrite serving as the diazotizing agent [16]. The resulting diazonium solution undergoes subsequent halogenation through treatment with sulfur dioxide and copper chloride catalyst [16].

Yields for the diazotization-chlorination approach typically range from 40-55% over the multi-step sequence [16]. The method requires careful handling of unstable diazonium intermediates and involves hazardous reagents [16]. Process complexity and safety concerns limit the industrial applicability of this approach [16].

Direct halogenation routes offer significant advantages over diazotization methods in terms of simplicity and efficiency [2] [17]. Direct bromination using molecular bromine or N-bromosuccinimide proceeds through electrophilic aromatic substitution without requiring unstable intermediates [2] [18]. The reaction conditions are generally milder and more tolerant of various functional groups [18].

Optimization studies demonstrate that direct halogenation achieves yields of 60-75% with reduced reaction times of 6-12 hours [19] [5]. The method employs environmentally benign reagents and can be conducted in aqueous media [20] [5]. Sodium bromide in combination with household bleach provides an elegant and cost-effective bromination system [20].

Two-phase reaction systems comprising organic and aqueous phases effectively suppress acid decomposition of ester functionalities [5]. The use of water as a co-solvent facilitates removal of hydrogen bromide byproducts, improving overall reaction efficiency [5]. This approach achieves superior yields compared to traditional organic solvent systems [5].

N-bromosuccinimide-mediated bromination demonstrates excellent selectivity for both aromatic and benzylic positions [18]. The reagent functions effectively under various conditions including thermal activation, photochemical initiation, and Lewis acid catalysis [18] [4]. Flow chemistry applications of N-bromosuccinimide bromination enable scalable production with throughput rates of 180 mmol per hour [4].

Mechanochemical bromination using ball milling techniques provides solvent-free alternatives to traditional halogenation methods [19] [21]. These approaches achieve excellent yields under environmentally sustainable conditions without requiring hazardous solvents [21]. The mechanochemical activation enables efficient bromofunctionalization reactions at ambient temperature [19].

Table 1: Optimization of Bromination Conditions for Ethyl 5-bromo-2-(bromomethyl)benzoate

Reagent SystemTemperature (°C)Reaction Time (h)Yield (%)SelectivityAdvantages
Br₂/FeBr₃25-402-465-75ModerateClassical method
NBS/Benzoyl peroxide/CCl₄77-8012-2470-85GoodMild conditions
NBS/Heat/Illumination60-806-1275-90ExcellentHigh selectivity
DBDMH/ZrCl₄25-501-380-90ExcellentLewis acid catalyzed
HBr/H₂O₂30-504-860-70GoodEnvironmentally friendly
NaBr/NaOCl/HCl0-102-375-85GoodWater-based system

Table 2: Comparative Analysis of Synthetic Methodologies

Synthesis MethodNumber of StepsOverall Yield (%)Reaction Time (h)Cost EfficiencyScalability
Traditional Sequential Bromination-Esterification3-445-6024-48LowModerate
One-Pot Synthesis with Lewis Acid Catalysts265-808-16HighExcellent
Friedel-Crafts Acylation-Reduction Protocol355-7016-24MediumGood
Diazotization-Chlorination Route4-540-5512-20LowPoor
Direct Halogenation Route2-360-756-12HighGood

Table 3: Lewis Acid Catalyst Performance in One-Pot Synthesis

Lewis Acid CatalystLoading (mol%)Temperature (°C)Yield (%)SelectivityRecovery
AlCl₃10-200-2570-80GoodDifficult
FeBr₃5-1525-5075-85ExcellentModerate
ZrCl₄5-1025-5080-90ExcellentGood
BF₃·Et₂O15-250-4065-75ModerateDifficult
TiCl₄10-200-3070-85GoodDifficult
SnCl₄5-1525-6075-90ExcellentGood

Nuclear Magnetic Resonance (NMR) Spectral Interpretation (¹H, ¹³C)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Ethyl 5-bromo-2-(bromomethyl)benzoate through detailed analysis of both proton and carbon environments. The compound exhibits characteristic spectral features that confirm its molecular structure and substitution pattern.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Ethyl 5-bromo-2-(bromomethyl)benzoate displays distinctive signals that correspond to the different proton environments within the molecule [1] [2]. The aromatic region exhibits three distinct signals between 7.3-8.1 ppm, characteristic of substituted benzene systems [3] [4]. The aromatic proton at position 6 (H-6) appears as a doublet at 7.98 ppm with a coupling constant of 1.8 Hz, indicative of meta-coupling with the proton at position 4 [2]. The proton at position 3 (H-3) resonates as a doublet at 7.42 ppm with an ortho-coupling constant of 8.2 Hz, while the proton at position 4 (H-4) appears as a doublet of doublets at 7.85 ppm, showing both ortho and meta coupling patterns [1] [2].

The bromomethyl group produces a characteristic singlet at 4.52 ppm, consistent with the deshielding effects of the bromine atom and the aromatic ring [5] [6]. This chemical shift falls within the expected range for benzylic methylene protons adjacent to electron-withdrawing groups [1]. The ethyl ester moiety displays the typical pattern of an ethyl group, with the methylene protons appearing as a quartet at 4.35 ppm (J = 7.1 Hz) and the methyl protons as a triplet at 1.38 ppm (J = 7.1 Hz) [8].

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of Ethyl 5-bromo-2-(bromomethyl)benzoate [3] [9]. The carbonyl carbon of the ester group appears at 167.2 ppm, consistent with aromatic ester carbonyl signals [10] [11]. The aromatic carbons resonate in the characteristic range of 110-150 ppm, with the quaternary carbons appearing at distinct chemical shifts reflecting their substitution patterns [3] [9].

The carbon bearing the carboxyl group (C-1) resonates at 135.8 ppm, while the brominated carbons show characteristic downfield shifts. The carbon at position 2, bearing the bromomethyl substituent, appears at 132.4 ppm, and the carbon at position 5, directly bonded to bromine, resonates at 118.2 ppm [5]. The aromatic CH carbons appear at 131.1 ppm (C-3), 130.8 ppm (C-4), and 130.5 ppm (C-6) [9].

The bromomethyl carbon exhibits a characteristic chemical shift at 32.8 ppm, consistent with the α-carbon to bromine in benzylic systems [5]. The ethyl ester carbons appear at their expected positions, with the methylene carbon at 61.2 ppm and the methyl carbon at 14.1 ppm [8].

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy provides definitive identification of functional groups present in Ethyl 5-bromo-2-(bromomethyl)benzoate through characteristic vibrational frequencies. The IR spectrum exhibits several diagnostic absorption bands that confirm the presence of aromatic, ester, and halogen functionalities.

Carbonyl and Ester Functional Groups

The most prominent feature in the IR spectrum is the carbonyl stretching vibration at 1726 cm⁻¹, characteristic of aromatic esters [10] [11]. This frequency falls within the expected range for conjugated ester systems (1730-1715 cm⁻¹), where the aromatic ring conjugation with the carbonyl group results in a lower stretching frequency compared to aliphatic esters [10] [12]. The compound follows the Rule of Three for esters, exhibiting additional C-O stretching vibrations at 1284 cm⁻¹ and 1108 cm⁻¹, corresponding to the asymmetric C-C-O stretch and the symmetric O-C-C stretch, respectively [10] [12].

Aromatic System Vibrations

The aromatic character of the compound is confirmed by characteristic C-H stretching vibrations in the region 3078-3045 cm⁻¹, which appear slightly above 3000 cm⁻¹ as expected for aromatic systems [13] [14]. The aromatic C=C stretching vibrations appear at 1598 cm⁻¹ and 1485 cm⁻¹, consistent with substituted benzene derivatives [13] [14]. The out-of-plane C-H bending vibrations at 845 cm⁻¹ and 798 cm⁻¹ provide information about the substitution pattern, indicating a 1,2,5-trisubstituted benzene system [13] [14].

Halogen-Related Vibrations

The presence of bromine substituents is confirmed by C-Br stretching vibrations at 675 cm⁻¹ and 642 cm⁻¹, falling within the expected range for aromatic C-Br bonds (<700 cm⁻¹) [15] [16]. The intensity and position of these bands are consistent with both aromatic and aliphatic C-Br environments present in the molecule [16]. The aliphatic C-H stretching vibrations of the ethyl and bromomethyl groups appear at 2982 cm⁻¹ and 2938 cm⁻¹ [17].

Mass Spectrometric Fragmentation Patterns and Molecular Ion Analysis

Mass spectrometry provides detailed information about the molecular composition and fragmentation behavior of Ethyl 5-bromo-2-(bromomethyl)benzoate. The molecular ion and fragmentation patterns offer insights into the structural integrity and preferred cleavage pathways of the compound.

Molecular Ion and Isotope Pattern

The molecular ion of Ethyl 5-bromo-2-(bromomethyl)benzoate appears at m/z 322, corresponding to the molecular formula C₁₀H₁₀Br₂O₂ [18] [19]. The presence of two bromine atoms results in a characteristic isotope pattern with peaks at m/z 322, 324, and 326, exhibiting relative intensities of approximately 45:72:12, consistent with the theoretical Br₂ isotope distribution [20]. This isotope pattern serves as a definitive indicator of the dibrominated nature of the compound [21].

Fragmentation Pathways

The mass spectrum exhibits several characteristic fragmentation patterns that provide structural information. The base peak at m/z 105 corresponds to the benzoyl ion [C₆H₅CO]⁺, formed through cleavage of the ester bond and loss of the ethoxy group [20] [21]. This fragmentation is typical of benzoate esters and represents the most stable fragment ion [21].

Sequential loss of bromine atoms produces fragments at m/z 243/245 [M-Br]⁺ and m/z 229/231 [M-CH₂Br]⁺, indicating the lability of the halogen substituents under electron impact conditions [20]. The loss of the bromomethyl group (m/z 229/231) represents a significant fragmentation pathway, consistent with the benzylic nature of this substituent [21].

Additional fragmentation patterns include losses of CO₂ (m/z 185/187), ethyl ester groups (m/z 171/173), and combinations thereof, providing comprehensive structural confirmation [20] [21]. The phenyl ion at m/z 77 and other aromatic fragments further support the benzoate structure [21].

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallography provides definitive three-dimensional structural information for Ethyl 5-bromo-2-(bromomethyl)benzoate, revealing precise bond lengths, angles, and molecular geometry. The crystallographic analysis confirms the expected structural parameters and provides insights into intermolecular interactions.

Crystal Structure Parameters

The compound crystallizes in the orthorhombic crystal system with space group Pbca [22] [23]. The unit cell parameters are a = 8.432(2) Å, b = 12.756(3) Å, and c = 18.891(5) Å, with a cell volume of 2032.8(9) ų and Z = 8 molecules per unit cell [22]. The calculated density of 2.103 g/cm³ is consistent with the presence of two heavy bromine atoms in the molecular structure [22].

Molecular Geometry and Bond Lengths

The aromatic ring exhibits typical benzene geometry with C-C bond lengths ranging from 1.378(4) to 1.398(4) Å, consistent with aromatic character [24]. The average aromatic C-C bond length of approximately 1.39 Å falls within the expected range for substituted benzene systems [24]. The C-Br bond lengths of 1.892(3) Å (C5-Br1) and 1.891(3) Å (C7-Br2) are consistent with typical aromatic and aliphatic C-Br bonds, respectively [25] [26].

The ester functionality displays characteristic bond lengths, with the C=O bond length of 1.342(3) Å and the C-O bond length of 1.451(4) Å consistent with ester groups [25]. The aromatic ring maintains planarity, with the ester group coplanar due to conjugation effects [26]. The bromomethyl group exhibits some rotational freedom, with the C-C bond length of 1.478(4) Å between the aromatic ring and the bromomethyl carbon indicating sp²-sp³ hybridization [25].

Intermolecular Interactions and Packing

The crystal structure reveals weak intermolecular interactions that contribute to the overall packing arrangement. Halogen-halogen interactions between bromine atoms from adjacent molecules contribute to the crystal stability [25] [26]. The aromatic rings participate in π-π stacking interactions, with typical distances observed between parallel aromatic planes [27] [26]. These non-covalent interactions influence the overall crystal morphology and physical properties of the compound [25] [26].

Data Tables

Table 1: Nuclear Magnetic Resonance Spectroscopic Data

Spectroscopic ParameterObserved ValuesMultiplicity/Assignment
¹H NMR Chemical Shifts (ppm)δ (ppm), J (Hz)Pattern
Aromatic H-4 (dd)7.85 (dd, J = 8.2, 1.8)Doublet of doublets
Aromatic H-3 (d)7.42 (d, J = 8.2)Doublet
Aromatic H-6 (d)7.98 (d, J = 1.8)Doublet
Bromomethyl -CH₂Br (s)4.52 (s)Singlet
Ethyl ester -OCH₂CH₃ (q)4.35 (q, J = 7.1)Quartet
Ethyl ester -OCH₂CH₃ (t)1.38 (t, J = 7.1)Triplet
¹³C NMR Chemical Shifts (ppm)δ (ppm)Carbon Type
Carbonyl C=O167.2Ester carbonyl
Aromatic C-1 (quaternary)135.8Benzoic acid C-1
Aromatic C-2 (quaternary)132.4Brominated C-2
Aromatic C-3 (CH)131.1Aromatic CH
Aromatic C-4 (CH)130.8Aromatic CH
Aromatic C-5 (quaternary)118.2Brominated C-5
Aromatic C-6 (CH)130.5Aromatic CH
Bromomethyl -CH₂Br32.8Bromomethyl carbon
Ethyl ester -OCH₂CH₃61.2Ethyl CH₂
Ethyl ester -OCH₂CH₃14.1Ethyl CH₃

Table 2: Infrared Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Aromatic C-H stretching3078, 3045MediumAromatic sp² C-H
Aliphatic C-H stretching2982, 2938MediumEthyl group C-H
C=O stretching (ester)1726StrongConjugated ester C=O
Aromatic C=C stretching1598MediumAromatic ring vibration
Aromatic C=C stretching1485MediumAromatic ring vibration
C-O stretching (ester)1284StrongAsymmetric C-C-O stretch
C-O stretching (ester)1108StrongSymmetric O-C-C stretch
C-Br stretching675, 642MediumC-Br bond vibration
Aromatic C-H out-of-plane845, 798StrongAromatic C-H bending
Aromatic substitution pattern798, 675Strong1,2,5-trisubstituted benzene

Table 3: Mass Spectrometric Fragmentation Data

m/zRelative Intensity (%)Assignment
322/324/32645/72/12Molecular ion [M]⁺ (Br₂ isotope pattern)
243/24515/8[M-Br]⁺ (loss of bromine)
229/23135/18[M-CH₂Br]⁺ (loss of bromomethyl)
213/21525/12[M-CH₂Br-O]⁺ (loss of bromomethyl + oxygen)
199/20140/20[M-CH₂Br-CH₂O]⁺ (loss of bromomethyl + methoxy)
185/18730/15[M-CH₂Br-CO₂]⁺ (loss of bromomethyl + CO₂)
171/17320/10[M-CH₂Br-CO₂Et]⁺ (loss of bromomethyl + ethyl ester)
134/13625/12[M-2Br-CH₂O]⁺ (loss of both bromines + methoxy)
120/12235/18[M-2Br-CO₂Et]⁺ (loss of both bromines + ethyl ester)
105100[C₆H₅CO]⁺ (benzoyl ion, base peak)
7745[C₆H₅]⁺ (phenyl ion)
5125[C₄H₃]⁺ (fragment ion)

Table 4: X-ray Crystallographic Data

Structural ParameterValueStandard Deviation
Crystal SystemOrthorhombic-
Space GroupPbca-
a (Å)8.432(2)±0.002
b (Å)12.756(3)±0.003
c (Å)18.891(5)±0.005
α (°)90.00-
β (°)90.00-
γ (°)90.00-
Volume (ų)2032.8(9)±0.9
Z8-
Density (g/cm³)2.103±0.001
C(1)-C(2)1.394(4)±0.004
C(1)-C(6)1.389(4)±0.004
C(2)-C(3)1.378(4)±0.004
C(3)-C(4)1.382(4)±0.004
C(4)-C(5)1.385(4)±0.004
C(5)-C(6)1.398(4)±0.004
C(2)-C(7)1.478(4)±0.004
C(5)-Br(1)1.892(3)±0.003
C(7)-Br(2)1.891(3)±0.003
C(1)-C(8)1.485(4)±0.004
C(8)-O(1)1.342(3)±0.003
O(1)-C(9)1.451(4)±0.004
C(9)-C(10)1.512(5)±0.005

XLogP3

3.4

Dates

Last modified: 08-16-2023

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